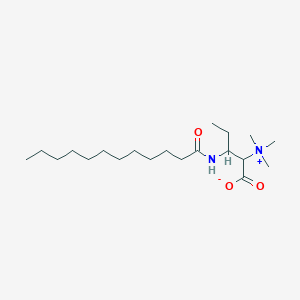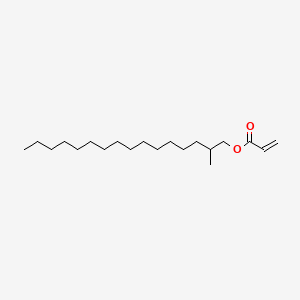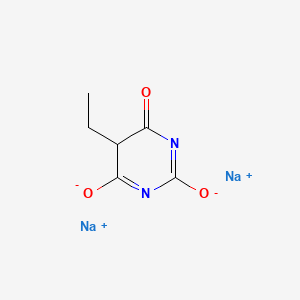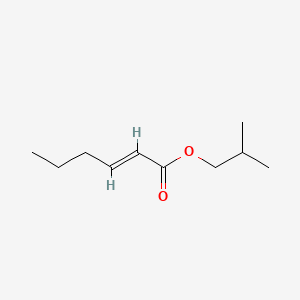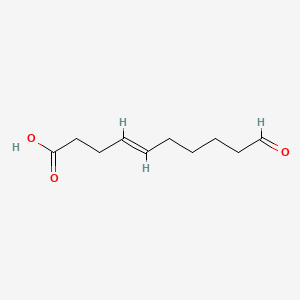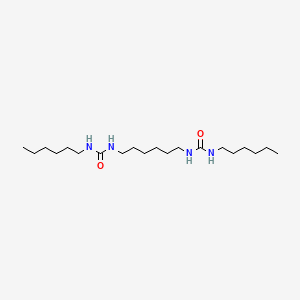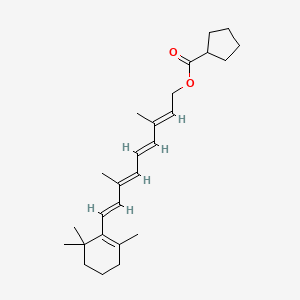
3-Dibenzofuranol, 8-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Dibenzofuranol, 8-chloro- is a member of the chlorinated dibenzofurans family, which are organic compounds containing a chlorine atom attached to a dibenzofuran moiety. These compounds are known for their aromatic hydrocarbon structure and are often found as industrial by-products or pollutants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dibenzofuranol, 8-chloro- typically involves the chlorination of dibenzofuran followed by hydroxylation. The reaction conditions often require the presence of a chlorinating agent such as chlorine gas or a chlorinating reagent like thionyl chloride. The hydroxylation step can be achieved using reagents like sodium hydroxide or other hydroxylating agents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of chlorinated dibenzofurans, including 3-Dibenzofuranol, 8-chloro-, is not common due to their toxic nature. These compounds are usually produced in small amounts as unwanted impurities during the manufacturing of other chlorinated products .
Analyse Chemischer Reaktionen
Types of Reactions
3-Dibenzofuranol, 8-chloro- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted by other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of dibenzofuran-3,8-dione.
Reduction: Formation of 3-dibenzofuranol.
Substitution: Formation of 3-dibenzofuranol derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
3-Dibenzofuranol, 8-chloro- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of chlorinated aromatic hydrocarbons.
Biology: Investigated for its effects on biological systems, particularly its interaction with the aryl hydrocarbon receptor.
Medicine: Studied for its potential toxicological effects and its role in environmental health.
Industry: Used in the development of analytical methods for detecting chlorinated pollutants.
Wirkmechanismus
The mechanism of action of 3-Dibenzofuranol, 8-chloro- involves its binding to the aryl hydrocarbon receptor, a ligand-activated transcriptional activator. This binding increases the receptor’s ability to activate transcription in the xenobiotic response element promoter region, leading to the expression of multiple phase I and II xenobiotic metabolizing enzyme genes. This process mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Hydroxy-3-chlorodibenzofuran
- 2,3,7,8-Tetrachlorodibenzofuran
- 2,3,4,7,8-Pentachlorodibenzofuran
Uniqueness
3-Dibenzofuranol, 8-chloro- is unique due to its specific substitution pattern, which influences its chemical reactivity and interaction with biological systems. Compared to other chlorinated dibenzofurans, it has distinct properties that make it a valuable compound for studying the effects of chlorinated aromatic hydrocarbons .
Eigenschaften
CAS-Nummer |
51596-39-5 |
|---|---|
Molekularformel |
C12H7ClO2 |
Molekulargewicht |
218.63 g/mol |
IUPAC-Name |
8-chlorodibenzofuran-3-ol |
InChI |
InChI=1S/C12H7ClO2/c13-7-1-4-11-10(5-7)9-3-2-8(14)6-12(9)15-11/h1-6,14H |
InChI-Schlüssel |
UOLJISJGODSFKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1O)OC3=C2C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


